Dapdox
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dapdox is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of Dapdox is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in cells. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. These effects include the inhibition of specific enzymes and proteins, the suppression of cell growth and proliferation, and the induction of apoptosis (programmed cell death). These effects make this compound a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Dapdox has several advantages for lab experiments, including its high yield and purity, its specific mechanism of action, and its potential applications in various fields. However, this compound also has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of Dapdox in scientific research. These include further studies on its mechanism of action, its potential applications in medicine, agriculture, and materials science, and the development of new derivatives and analogs with improved properties. Additionally, the use of this compound in combination with other compounds or therapies may lead to improved outcomes in cancer treatment.
Synthesemethoden
Dapdox is synthesized using a multistep process that involves the reaction of 2,4-diaminophenol with 2,6-dimethoxybenzoquinone. This reaction produces this compound in high yields and purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
Dapdox has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to have anti-cancer properties, making it a potential candidate for cancer treatment. In agriculture, this compound has been shown to have anti-fungal properties, making it a potential candidate for crop protection. In materials science, this compound has been shown to have unique optical properties, making it a potential candidate for the development of new materials.
Eigenschaften
CAS-Nummer |
138967-27-8 |
---|---|
Molekularformel |
C36H43NO15 |
Molekulargewicht |
729.7 g/mol |
IUPAC-Name |
[1-acetyloxy-5-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]pentyl] acetate |
InChI |
InChI=1S/C36H43NO15/c1-16-31(42)21(37-11-6-5-10-25(50-17(2)39)51-18(3)40)12-26(49-16)52-23-14-36(47,24(41)15-38)13-20-28(23)35(46)30-29(33(20)44)32(43)19-8-7-9-22(48-4)27(19)34(30)45/h7-9,16,21,23,25-26,31,37-38,42,44,46-47H,5-6,10-15H2,1-4H3/t16-,21-,23-,26-,31+,36-/m0/s1 |
InChI-Schlüssel |
RBQJFBGSQDDJKT-YTHWRKCVSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCCCCC(OC(=O)C)OC(=O)C)O |
Synonyme |
DAPDOX N-(5,5-DAP)DOX N-(5,5-diacetoxypentyl)doxorubicin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.